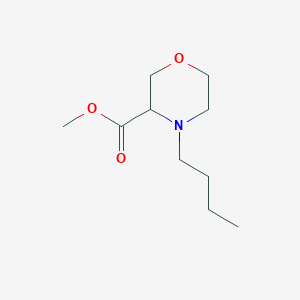
Methyl 4-butylmorpholine-3-carboxylate
Descripción general
Descripción
Methyl 4-butylmorpholine-3-carboxylate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-butylmorpholine-3-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
Molecular Formula : C₉H₁₅NO₄
Molar Mass : 185.23 g/mol
Appearance : Typically a white crystalline powder
Melting Point : Approximately 70-75 °C
The compound contains a morpholine ring, which is known for its ability to interact with biological targets, and a carboxylate group that enhances its reactivity.
This compound exhibits its biological effects through several mechanisms:
- Receptor Interaction : The morpholine moiety facilitates binding to various receptors, potentially influencing signal transduction pathways.
- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer proliferation and antimicrobial resistance.
Anticancer Properties
Research indicates that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. A study conducted on various cancer cell lines demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . In vitro tests revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic functions.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further investigation in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 4-ethylmorpholine-3-carboxylate | C₉H₁₅NO₄ | Ethyl substitution enhances lipophilicity |
| Methyl morpholine-3-carboxylic acid | C₇H₉NO₄ | Lacks butyl group; more acidic properties |
This table illustrates how variations in substitution affect the biological profile and activity of similar compounds.
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
- Cancer Cell Line Studies : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Research published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- Neuroprotective Studies : In a neurobiology study, this compound was shown to mitigate neuronal damage in models of oxidative stress, indicating potential therapeutic applications for neurodegenerative conditions .
Propiedades
IUPAC Name |
methyl 4-butylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-11-6-7-14-8-9(11)10(12)13-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGQEVCYYNDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















